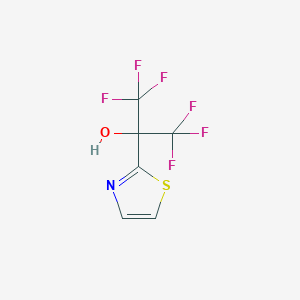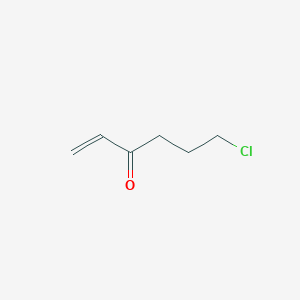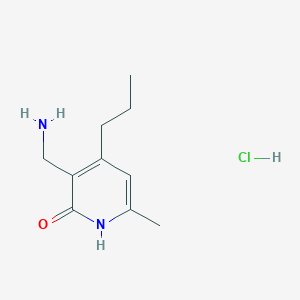
2-Thiazolemethanol, alpha,alpha-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolemethanol, alpha,alpha-bis(trifluoromethyl)-, also known as TFMT, is a heterocyclic compound. It’s a part of the trifluoromethyl group of compounds, which are increasingly valuable synthetic targets in pharmaceutical and agrochemical research .
Synthesis Analysis
The synthesis of trifluoromethyl compounds is a topic of ongoing research. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2-Thiazolemethanol, alpha,alpha-bis(trifluoromethyl)- is C6H3F6NOS. The molecular weight is 251.15.Chemical Reactions Analysis
Trifluoromethyl compounds can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Poly(arylether oxazole)s and poly(arylether thiazole)s featuring trifluoromethyl groups show heightened reactivity and are synthesized under mild conditions. These polymers are notable for their unique spectroscopic characteristics and thermal stability, making them promising for advanced material applications (Maier, Nuyken, & Hecht, 1993).
Novel Initiators for Polymerization
Benzylic triflates, prepared in-situ, serve as novel initiators for living polymerization of tetra-hydrofuran (THF). This method enables the creation of mono-, bi-, and trifunctional telechelic poly(THF)s, illustrating the utility of trifluoromethyl-containing compounds in polymer science (Oike et al., 2000).
Photochromic Applications
Dithiazolylethenes demonstrate remarkable photochromic behavior with potential for applications in smart materials and molecular switches. These compounds exhibit fatigue-resistant and thermally irreversible photochromic reactions, making them suitable for technologies requiring color change under light irradiation (Giraud et al., 2005).
Synthesis of Heterocycles
Efficient synthesis methods for 2,2-bis(trifluoromethyl) 2,5-dihydro-1,3-thiazoles have been developed, highlighting the role of trifluoromethyl groups in heterocyclic chemistry. These compounds expand the toolkit for pharmaceutical and agrochemical research (Bentya, Mel’nichenko, & Vovk, 2016).
Electroluminescent Materials
The zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complex is a prominent electroluminescent material in organic LEDs. Understanding its molecular and electronic structures enhances the development of efficient electron transport materials for lighting and display technologies (Yu et al., 2003).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and application of trifluoromethyl compounds like 2-Thiazolemethanol, alpha,alpha-bis(trifluoromethyl)- are promising. They are increasingly being used in the development of new pharmaceuticals and agrochemicals . The unique properties of these compounds make them valuable synthetic targets, and it’s expected that many novel applications will be discovered in the future .
Wirkmechanismus
Target of action
Compounds containing a thiazole ring, like “1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL”, are often associated with a wide range of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects . The exact target would depend on the specific biological activity of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL” would depend on factors like its chemical structure and the organism’s physiology. The compound’s hexafluoroisopropanol group could potentially influence its solubility and distribution .
Biochemische Analyse
Biochemical Properties
This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . Moreover, 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Cellular Effects
It is known that this compound is generally used to denature the native state of proteins, and it also stabilizes the a-helical conformation in unfolded peptides and proteins like ß-lactoglobulin and melittin .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that it may interact with biomolecules in a way that enhances their reactivity.
Temporal Effects in Laboratory Settings
It is known that this compound is a solution-phase peptide chemistry solvent , suggesting that it may have a role in facilitating biochemical reactions over time.
Dosage Effects in Animal Models
It is known that this compound has very low acute toxicity, hence its use as a precursor to anesthetics .
Metabolic Pathways
It is known that it is both the precursor and the chief metabolite of the inhalation anesthetic sevoflurane .
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6NOS/c7-5(8,9)4(14,6(10,11)12)3-13-1-2-15-3/h1-2,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNPVQDQULAPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2607773.png)

![N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2607777.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2607778.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-2-ylamino)acrylonitrile](/img/structure/B2607779.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2607782.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2607783.png)
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2607784.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2607785.png)


![6-Tert-butyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607791.png)
![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)
